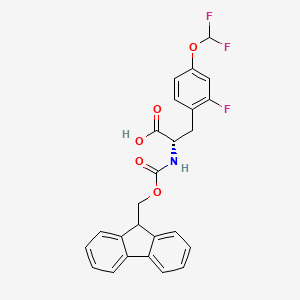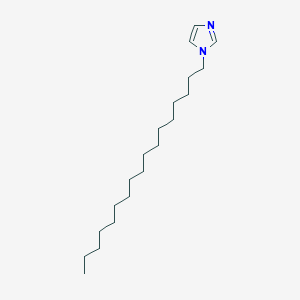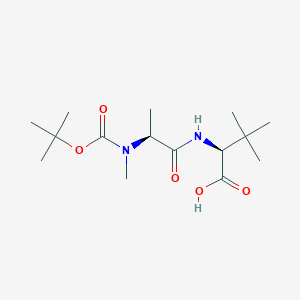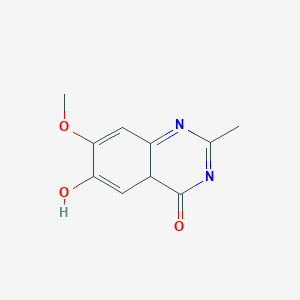
(R)-2-(1H-Pyrrol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1H-Pyrrol-2-yl)piperidine is a chiral compound that features a pyrrole ring attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Pyrrol-2-yl)piperidine typically involves the reaction of pyrrole with piperidine under specific conditions. One common method is the catalytic hydrogenation of pyrrole derivatives in the presence of piperidine. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of ®-2-(1H-Pyrrol-2-yl)piperidine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1H-Pyrrol-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole and piperidine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are often employed.
Major Products
The major products formed from these reactions include various substituted pyrrole and piperidine derivatives, which can have different functional groups attached to the rings.
Applications De Recherche Scientifique
®-2-(1H-Pyrrol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(1H-Pyrrol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrrol-2-yl)piperidine: The non-chiral version of the compound.
2-(1H-Pyrrol-2-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(1H-Pyrrol-2-yl)morpholine: A compound with a morpholine ring.
Uniqueness
®-2-(1H-Pyrrol-2-yl)piperidine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyrrole and piperidine rings also provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2R)-2-(1H-pyrrol-2-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10-11H,1-2,4,6H2/t8-/m1/s1 |
Clé InChI |
HGYGSCWXJYCFGC-MRVPVSSYSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C2=CC=CN2 |
SMILES canonique |
C1CCNC(C1)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)

![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)







![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)
